molecular formula C25H23N3O5S2 B12491412 N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

Cat. No.: B12491412
M. Wt: 509.6 g/mol
InChI Key: XTJOPBSTQRIISC-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, which is known for its biological activity, and a trimethoxybenzamide group, which contributes to its chemical reactivity and stability.

Properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H23N3O5S2/c1-30-18-10-9-14(24-26-16-7-5-6-8-21(16)35-24)11-17(18)27-25(34)28-23(29)15-12-19(31-2)22(33-4)20(13-15)32-3/h5-13H,1-4H3,(H2,27,28,29,34)

InChI Key

XTJOPBSTQRIISC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the Methoxyphenyl Group: The benzothiazole intermediate is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group.

    Coupling with Trimethoxybenzamide: Finally, the intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide group may enhance the compound’s binding affinity and stability, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide
  • N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole and trimethoxybenzamide moieties also contributes to its distinct properties, making it a valuable compound for various applications.

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